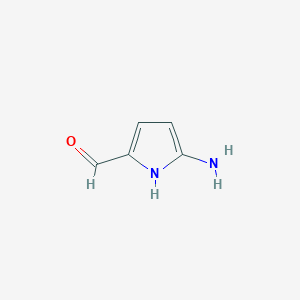

5-Amino-1H-pyrrole-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57500-59-1 |

|---|---|

Molecular Formula |

C5H6N2O |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

5-amino-1H-pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C5H6N2O/c6-5-2-1-4(3-8)7-5/h1-3,7H,6H2 |

InChI Key |

KJVGAHIZFZNPFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=C1)N)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Amino 1h Pyrrole 2 Carbaldehyde and Its Analogs

Established Synthetic Routes to Pyrrole-2-carbaldehydes

Traditional methods for the synthesis of pyrrole-2-carbaldehydes have been foundational in heterocyclic chemistry, offering reliable, though sometimes harsh, conditions for accessing these compounds.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgchemistrysteps.comnumberanalytics.com For pyrroles, which are highly electron-rich, this reaction is particularly effective. chemistrysteps.comjk-sci.com The reaction involves treating the pyrrole (B145914) substrate with a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org This forms a chloroiminium ion, which acts as the electrophile in an electrophilic aromatic substitution reaction. chemistrysteps.comwikipedia.org

The high reactivity of the pyrrole ring means that formylation generally occurs under mild conditions. jk-sci.com For N-unsubstituted pyrroles, the reaction typically shows high selectivity for the C2 position due to the stabilizing effect of the nitrogen atom on the adjacent intermediate. chemistrysteps.com The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final pyrrole-2-carbaldehyde. wikipedia.org This method is a direct route to introduce the carbaldehyde group onto a pre-existing pyrrole ring. organic-chemistry.org For instance, the Vilsmeier-Haack formylation of 3-fluoro-5-methyl-1H-pyrrole resulted in a mixture of 4- and 5-formylated regioisomers. nih.gov

| Substrate | Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| Electron-Rich Arene | DMF, POCl₃, H₂O | Aryl Aldehyde | General reaction for electron-rich aromatics. | jk-sci.com |

| Pyrrole | DMF, POCl₃ | Pyrrole-2-carbaldehyde | Formylation occurs preferentially at the electron-rich C2 position. | chemistrysteps.com |

| Anthracene | N-Methylformanilide, POCl₃ | 9-Anthracenecarboxaldehyde | Demonstrates formylation at the most reactive position. | wikipedia.org |

| 3-Fluoro-5-methyl-1H-pyrrole | Vilsmeier-Haack conditions | Mixture of 4- and 5-formyl regioisomers | Separated by flash chromatography. | nih.gov |

The Paal-Knorr synthesis is one of the most fundamental and straightforward methods for constructing the pyrrole ring itself. wikipedia.orguctm.edu The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org The use of a primary amine results in an N-substituted pyrrole, while ammonia yields the N-unsubstituted parent pyrrole. wikipedia.org

The mechanism proceeds through the formation of a hemiaminal, followed by a cyclization step and subsequent dehydration to form the aromatic pyrrole ring. wikipedia.org While the classical Paal-Knorr synthesis is robust, its main limitation can be the accessibility of the starting 1,4-dicarbonyl compounds. acs.org To obtain a pyrrole-2-carbaldehyde derivative via this route, the starting 1,4-dicarbonyl would need to contain the precursor to the aldehyde group. More commonly, a simpler pyrrole is synthesized via the Paal-Knorr method and then functionalized in a subsequent step, for example, using the Vilsmeier-Haack reaction. rsc.org Modern variations have been developed to improve the reaction's efficiency and environmental footprint, including catalyst- and solvent-free conditions or conducting the reaction in water. researchgate.netrsc.org

Electrophilic alkylation is a method for introducing alkyl substituents onto the pyrrole ring. However, direct alkylation of the pyrrole ring often suffers from issues like polyalkylation and lack of regioselectivity. A more controlled approach involves the synthesis of 4-substituted-pyrrole-2-carbaldehyde compounds through specific alkylation reactions. google.com For instance, a two-step method can be employed where pyrrole is first converted to a 2-substituted pyrrole via a Vilsmeier reagent, and this intermediate is then reacted with an alkylating agent in the presence of a catalyst to introduce a substituent at the 4-position. google.com

The reaction conditions, including the choice of solvent and temperature, are critical. Halogenated organic compounds are often preferred solvents, and the temperature is typically maintained between -20 °C and 60 °C to ensure the reaction proceeds efficiently while minimizing side reactions like self-condensation. google.com This strategy allows for the introduction of various alkyl groups, such as methyl, ethyl, or t-butyl, onto the pyrrole-2-carbaldehyde scaffold. google.com

Contemporary Catalytic Approaches in Pyrrole Synthesis

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance in the synthesis of complex heterocyclic molecules.

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for forming carbon-carbon bonds. mdpi.comnih.gov In pyrrole chemistry, the Suzuki reaction is used to couple a halogenated pyrrole with a pyrrole-boronic acid or ester, or vice versa, to create more complex structures like bi-pyrroles or aryl-substituted pyrroles. mdpi.comthieme-connect.com These reactions are typically catalyzed by palladium complexes, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, in the presence of a base like potassium carbonate or cesium carbonate. mdpi.comnih.govresearchgate.net

The protection of the pyrrole nitrogen, often with groups like tert-butyloxycarbonyl (BOC) or 2-(trimethylsilyl)ethoxymethyl (SEM), is frequently necessary to prevent side reactions and improve yields. mdpi.comnih.gov The SEM group has been shown to be particularly robust under Suzuki coupling conditions. nih.gov This methodology provides a versatile route to a wide array of substituted pyrroles, including those that can serve as precursors to analogs of 5-Amino-1H-pyrrole-2-carbaldehyde. For example, N-substituted 3-pyrroline (B95000) boronic esters can undergo Suzuki coupling with aryl halides, followed by oxidation to the corresponding pyrrole. thieme-connect.com

| Entry | Pyrrole Substrate | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C | High | mdpi.comresearchgate.net |

| 2 | SEM-protected bromopyrrole | Arylboronic acid | Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O, 90 °C | Moderate to Excellent | nih.gov |

| 3 | N-Benzyl pyrrole boronic ester | Aryl halide | Pd(dppf)Cl₂, Cs₂CO₃, THF, 80 °C | Good | thieme-connect.com |

| 4 | β-borylated porphyrin | Aryl halide | Palladium(0) catalyst | - | nih.gov |

Direct C-H activation and functionalization represent a highly atom-economical and efficient strategy in modern organic synthesis. tohoku.ac.jp These methods avoid the need for pre-functionalized starting materials like halogenated or organometallic reagents. For pyrroles, transition-metal-catalyzed C-H activation can lead to the formation of various substituted derivatives. tohoku.ac.jp For instance, rhodium catalysts have been used to achieve the oxidative coupling of enamines with alkynes via allylic sp³ C-H activation to form substituted pyrroles. acs.orgnih.gov

Another powerful strategy is the direct C-H borylation of the pyrrole ring, which installs a versatile boronic ester group that can be used in subsequent cross-coupling reactions. researchgate.net Iridium-catalyzed borylation has been effectively used for the regioselective functionalization of porphyrins (which contain pyrrole subunits) at the β-positions. acs.orgmdpi.com The regioselectivity in these reactions is often controlled by steric factors. mdpi.com More recently, metal-free methods for the site-selective C-H borylation of pyrroles have also been developed, using directing groups to control the position of borylation. researchgate.net These advanced methods provide efficient pathways to functionalized pyrroles that would be challenging to access through traditional means. thieme-connect.com

Organocatalytic and Metal-Free Synthetic Transformations

The development of organocatalytic and metal-free synthetic routes provides an environmentally benign alternative to traditional metal-catalyzed reactions. These methods often offer advantages such as reduced toxicity, lower costs, and milder reaction conditions.

One prominent metal-free approach is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring. wikipedia.orgorganic-chemistry.org Organocatalysts like L-proline and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to effectively promote this reaction. thieme-connect.dersc.org For the synthesis of a C5-amino substituted pyrrole, a suitably functionalized 1,4-dicarbonyl precursor would be required.

The Hantzsch pyrrole synthesis offers another classic, metal-free route, reacting β-ketoesters with ammonia or primary amines and α-haloketones. wikipedia.org While traditionally a multi-component reaction, organocatalytic versions have been developed, for instance, using BINOL-phosphoric acid, which can provide access to complex pyrroles enantioselectively. nih.gov A plausible strategy for this compound would involve using a precursor bearing a masked amino group, such as a nitro group, which can be reduced in a subsequent step.

Recent advances in metal-free multicomponent reactions have also enabled the efficient construction of polysubstituted pyrroles. nih.gov For example, a DBU-catalyzed decarboxylative [3+2] cycloaddition using 3-formylchromones has been reported, highlighting the potential of organobases in facilitating complex pyrrole synthesis. nih.gov

The introduction of the C2-carbaldehyde group onto a pre-formed pyrrole ring can be achieved via the Vilsmeier-Haack reaction . This formylation method uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and an amide like N,N-dimethylformamide (DMF), and is a well-established, metal-free procedure for electron-rich heterocycles like pyrrole. chemtube3d.comquimicaorganica.org

A hypothetical organocatalytic route to this compound could therefore involve:

An organocatalyzed Paal-Knorr or Hantzsch-type cyclization using precursors designed to yield a 5-nitropyrrole derivative.

A metal-free Vilsmeier-Haack formylation at the C2 position.

A final reduction of the nitro group to the target amine.

Oxidative Cyclization and Direct C(sp3)–H to C=O Functionalization

A highly efficient de novo synthesis of the pyrrole-2-carbaldehyde skeleton has been developed that features an oxidative annulation and a direct oxidation of a C(sp3)–H bond to a C=O group. organic-chemistry.org This method utilizes readily available starting materials: aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters.

The reaction is typically mediated by a copper catalyst, such as CuCl₂, in the presence of iodine and molecular oxygen as the terminal oxidant. organic-chemistry.org This approach avoids the use of stoichiometric amounts of hazardous oxidants, presenting a greener alternative to traditional methods. Mechanistic studies suggest that the aldehyde oxygen atom originates from molecular oxygen, and the reaction proceeds through key steps including iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization. organic-chemistry.org

This strategy offers a distinct advantage over methods that require the functionalization of a pre-existing pyrrole ring, providing a convergent and scalable route to polysubstituted pyrrole-2-carbaldehydes.

| Component | Description |

|---|---|

| Starting Materials | Aryl methyl ketones, Arylamines, Acetoacetate esters |

| Catalyst System | Copper salt (e.g., CuCl₂) and Iodine (I₂) |

| Oxidant | Molecular Oxygen (O₂) |

| Key Transformations | Oxidative Annulation, Direct C(sp³)–H to C=O Oxidation |

| Advantages | Use of readily available materials, avoidance of hazardous oxidants, scalability. |

Strategies for the Introduction of the C5-Amino Functionality

Directly introducing an amino group at the C5 position of a pyrrole-2-carbaldehyde can be challenging due to the reactivity of both the pyrrole ring and the aldehyde group. A common and effective strategy involves a two-step sequence: nitration followed by reduction.

Step 1: Nitration Pyrrole-2-carbaldehyde can be nitrated to introduce a nitro group, primarily at the C4 and C5 positions. By carefully controlling the reaction conditions, it is possible to selectively synthesize 5-nitro-1H-pyrrole-2-carbaldehyde . guidechem.comlookchem.comnih.gov This electrophilic substitution reaction is a standard method for functionalizing aromatic and heteroaromatic rings.

Step 2: Reduction The resulting 5-nitropyrrole-2-carbaldehyde can then be reduced to the target This compound . Various reducing agents can be employed for the conversion of an aromatic nitro group to an amine. A classic and effective method is the use of a metal in acidic media, such as iron powder in the presence of acetic acid or hydrochloric acid. researchgate.net This method is often preferred for its efficiency and selectivity.

| Step | Reaction | Intermediate/Product | Typical Reagents |

|---|---|---|---|

| 1 | Electrophilic Nitration | 5-nitro-1H-pyrrole-2-carbaldehyde | Nitrating agent (e.g., HNO₃/H₂SO₄) |

| 2 | Nitro Group Reduction | This compound | Fe/CH₃COOH or other reducing systems (e.g., H₂/Pd-C) |

This two-step approach provides a reliable pathway to the desired C5-amino functionality, starting from the readily accessible pyrrole-2-carbaldehyde.

Biomimetic and Chemoenzymatic Synthetic Pathways

Nature provides inspiration for novel synthetic routes. Biomimetic and chemoenzymatic pathways leverage biological processes and enzymes to achieve chemical transformations with high selectivity and under mild conditions.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a known source of a diverse array of heterocyclic compounds in food and biological systems. Pyrrole-2-carbaldehyde derivatives are among the products formed during this complex cascade. nih.gov

Specifically, the reaction of carbohydrates like glucose with primary amines or amino acids can lead to the formation of N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, also known as pyrralines. nih.gov The proposed mechanism involves the formation of 3-deoxyglucosone (B13542) as a key intermediate, which then cyclizes with the amine to form the pyrrole ring. While these reactions often result in complex mixtures and low yields of specific products, they represent a biomimetic pathway to the pyrrole-2-carbaldehyde skeleton under mild, aqueous conditions.

A cutting-edge chemoenzymatic approach utilizes carbon dioxide (CO₂) as a C1 building block for the synthesis of pyrrole-2-carbaldehyde. This biocatalytic cascade employs two key enzymes: a UbiD-type decarboxylase and a carboxylic acid reductase (CAR).

The process begins with the enzymatic carboxylation of pyrrole. While the natural function of UbiD family (de)carboxylases is typically decarboxylation, the reverse reaction (carboxylation) can be achieved by using high concentrations of bicarbonate. This enzymatic C-H activation and CO₂ fixation step converts pyrrole into pyrrole-2-carboxylic acid.

In a coupled one-pot reaction, a carboxylic acid reductase (CAR) then reduces the newly formed pyrrole-2-carboxylic acid directly to pyrrole-2-carbaldehyde . This second step requires a cofactor, typically NADPH, and ATP. This enzymatic cascade demonstrates a sustainable route to pyrrole-2-carbaldehyde from simple precursors (pyrrole and CO₂) at or near ambient conditions, showcasing the power of biocatalysis for green chemistry applications.

Chemical Reactivity and Mechanistic Investigations of 5 Amino 1h Pyrrole 2 Carbaldehyde and Its Derivatives

Transformations of the Aldehyde Moiety: Condensation and Nucleophilic Addition Reactions

The aldehyde group at the C2 position of the pyrrole (B145914) ring is a key site for chemical modifications, primarily through condensation and nucleophilic addition reactions. The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. libretexts.org This reactivity is fundamental to the construction of more complex molecular architectures.

Condensation Reactions: The aldehyde functionality readily participates in condensation reactions with nucleophiles containing an active methylene (B1212753) group or with primary amines. A common example is the Knoevenagel condensation, where the aldehyde reacts with compounds like malononitrile or ethyl cyanoacetate. researchgate.net These reactions involve a nucleophilic addition to the carbonyl group, followed by a dehydration step to yield a substituted alkene. The general mechanism for the condensation of an aldehyde with pyrrole involves the attack of the nucleophile on the carbonyl carbon. researchgate.net Similarly, condensation with amines or hydrazines leads to the formation of imines (Schiff bases) or hydrazones, respectively. These products can be stable entities or serve as intermediates for further cyclization reactions.

Nucleophilic Addition Reactions: Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.org The process involves the attack of a nucleophile on the carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³. libretexts.org Unlike nucleophilic substitution, aldehydes lack a suitable leaving group, so the reaction typically concludes with the protonation of the resulting alkoxide ion to form an alcohol. This pathway is observed in reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to yield secondary alcohols, or with cyanide ions (followed by hydrolysis) to produce α-hydroxy acids. The stereochemical outcome is significant, as the attack can occur from either face of the planar carbonyl group, potentially creating a new chiral center if the substituents are different. libretexts.org

| Reaction Type | Reagent/Conditions | Resulting Functional Group/Product | General Reference |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene compounds (e.g., Malononitrile, Ethyl Cyanoacetate), Base catalyst | α,β-Unsaturated carbonyl/nitrile | researchgate.net |

| Schiff Base Formation | Primary Amines (R-NH₂) | Imine (C=N-R) | nih.gov |

| Wittig Reaction | Phosphorus ylides (Ph₃P=CHR) | Alkene | N/A |

| Grignard Reaction | Organomagnesium halides (R-MgX), followed by workup | Secondary Alcohol | libretexts.org |

| Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | Primary Alcohol (Hydroxymethyl group) | N/A |

Reactivity Profiles of the C5-Amino Group in Derivatization Reactions

The amino group at the C5 position is a potent nucleophile and a key handle for derivatization. Its reactivity is characteristic of aromatic amines, enabling a wide array of functional group transformations that are crucial for modifying the molecule's properties or for analytical purposes.

The primary amino group can be readily acylated by reaction with acid chlorides or anhydrides to form stable amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. Another important class of reactions involves the treatment with isocyanates or isothiocyanates to produce urea or thiourea derivatives, respectively. These derivatization reactions are often quantitative and are used in analytical chemistry to label molecules for detection. researchgate.net For instance, reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) react with amino groups to form stable diastereomeric derivatives that can be easily separated and quantified using HPLC. researchgate.net Other specialized reagents, such as those containing a 2-nitrophenylsulfonyl moiety, have also been developed for the derivatization of amino groups for analysis by mass spectrometry. mdpi.com The efficiency of these reactions can sometimes be affected by steric hindrance around the amino group. mdpi.com

| Derivatization Reaction | Reagent | Product Class | Significance |

|---|---|---|---|

| Acylation | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide | Protection, Synthesis |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Synthesis, Bioactive Compounds |

| Urea Formation | Isocyanate (R-N=C=O) | Urea | Synthesis, Hydrogen-bonding motifs |

| Thiourea Formation | Isothiocyanate (R-N=C=S) | Thiourea | Synthesis, Metal chelation |

| Analytical Derivatization | Marfey's Reagent | Diastereomeric Amide | Enantiomeric analysis by HPLC researchgate.net |

Intramolecular Cyclization and Heterocycle Annulation Pathways (e.g., Pyrrolopyrazine Oxide Formation)

The proximate positioning of the amino and aldehyde groups in 5-Amino-1H-pyrrole-2-carbaldehyde provides an ideal template for intramolecular cyclization and the construction of fused heterocyclic systems (annulation). This bifunctional nature allows for the molecule to react with a single reagent that contains two electrophilic or nucleophilic sites, leading to the formation of a new ring fused to the pyrrole core.

A pertinent example is the formation of pyrrolopyrazine oxides. Research has shown that N-substituted pyrrole-2-carbaldehydes can react with hydroxylamine in a process that involves oximation at the aldehyde followed by an intramolecular cyclization to yield the fused ring system. semanticscholar.org While the specific substrate in this study was N-allenyl-1H-pyrrole-2-yl-carbaldehyde, the mechanistic principle of using the aldehyde and a nitrogen group on the pyrrole ring to build an adjacent six-membered heterocycle is directly relevant.

More broadly, 5-aminopyrrole derivatives are excellent building blocks for various annulation reactions. rsc.org For example, alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates are precursors for synthesizing fused heterocycles like 1H-pyrrolo[1,2-a]imidazole and pyrrolo[2,3-d]pyrimidine. rsc.org The general strategy involves a condensation reaction at the amino group, followed by a cyclization that engages another part of the molecule. This approach has been used to create diverse scaffolds, such as pyrrole-fused 1,5-benzodiazepines through a cascade cyclization/annulation process. nih.gov

Influence of Substituents on Reaction Kinetics and Regioselectivity

The reactivity of this compound and its derivatives is highly dependent on the nature and position of other substituents on the pyrrole ring. These substituents can exert significant electronic and steric effects, thereby influencing reaction rates (kinetics) and the site of chemical attack (regioselectivity).

Electronic effects are paramount. Electron-donating groups (EDGs) like alkyl or alkoxy groups increase the electron density of the pyrrole ring, enhancing the nucleophilicity of the C5-amino group but potentially decreasing the electrophilicity of the C2-aldehyde. Conversely, electron-withdrawing groups (EWGs) such as nitro or cyano groups have the opposite effect, deactivating the amino group towards electrophiles while activating the aldehyde towards nucleophiles.

Quantum chemical studies on the reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehydes have provided specific insights into these effects. semanticscholar.org It was found that aryl substituents on the pyrrole ring favor the reaction pathway leading to pyrrolopyrazine oxides, whereas alkyl substituents have an unfavorable effect. semanticscholar.org This highlights how substituents can modulate the energy of transition states and intermediates along a reaction coordinate.

Regioselectivity becomes a critical issue when the molecule reacts with an unsymmetrical reagent or when multiple reactive sites are present. In the cyclization of aminopyrazole derivatives, for example, the initial site of attack can be ambiguous. kfas.org.kw It has been observed that factors beyond simple basicity or steric hindrance can control the regiochemical outcome of these annulation reactions. kfas.org.kw A comprehensive understanding of substituent effects is therefore essential for designing predictable and efficient synthetic routes. nih.gov

Computational Chemistry and Quantum Mechanical Analysis of Reaction Mechanisms

Computational chemistry, particularly using quantum mechanical methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of pyrrole derivatives. These theoretical studies provide a molecular-level understanding of reaction pathways, transition states, and the factors that govern reactivity and selectivity.

For instance, DFT calculations have been employed to investigate the mechanistic details of the formation of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates. rsc.org Such studies can map out the entire reaction coordinate, identifying key intermediates and calculating the activation energy barriers for each step. This allows chemists to understand why a particular reaction is favored over others.

A detailed quantum chemical study on the reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehydes with hydroxylamine to form pyrrolopyrazine oxides illustrates the power of this approach. semanticscholar.org Using high-level calculations (B2PLYP-D3BJ/6-311+G**//B3LYP/6-31+G*), researchers were able to unravel the influence of substituents on the kinetics of the key oximation and intramolecular cyclization steps. semanticscholar.org By modeling the transition state structures and their corresponding energies, these computational analyses can quantitatively explain the experimental observations, such as why aryl substituents accelerate the reaction compared to alkyl groups. semanticscholar.org This synergy between experimental and computational chemistry is crucial for the rational design of new synthetic methodologies and novel heterocyclic compounds.

Advanced Spectroscopic and Structural Elucidation of Pyrrole 2 Carbaldehydes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. High-field ¹H and ¹³C NMR would provide critical information about the electronic environment and connectivity of the atoms in 5-Amino-1H-pyrrole-2-carbaldehyde.

High-Field ¹H and ¹³C NMR Techniques

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aldehyde proton, the two protons on the pyrrole (B145914) ring, the amine protons, and the pyrrolic NH proton. The chemical shifts (δ) of these protons would be influenced by the electron-donating amino group and the electron-withdrawing aldehyde group. Similarly, a ¹³C NMR spectrum would reveal the chemical shifts for the five carbon atoms in the molecule, including the carbonyl carbon of the aldehyde.

Despite the foundational nature of these techniques, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not present in the surveyed literature. For context, data for the parent compound, pyrrole-2-carbaldehyde, shows characteristic signals that would be expected to shift upon the introduction of an amino group at the C5 position. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive, based on general principles of NMR spectroscopy, as experimental data is not available.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-C=O | 9.0 - 9.5 | Singlet | - |

| H3 | 6.0 - 6.5 | Doublet | J(H3,H4) ≈ 3-4 |

| H4 | 6.8 - 7.2 | Doublet | J(H4,H3) ≈ 3-4 |

| NH₂ | 4.0 - 6.0 | Broad Singlet | - |

| NH | 8.0 - 10.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive, based on general principles of NMR spectroscopy, as experimental data is not available.)

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 130 - 140 |

| C3 | 110 - 120 |

| C4 | 115 - 125 |

| C5 | 140 - 150 |

| C=O | 175 - 185 |

Advanced NMR Spectroscopic Analysis (e.g., QM-HiFSA)

Advanced NMR techniques such as Quantum-Mechanical ¹H iterative Full Spin Analysis (QM-HiFSA) can provide highly accurate NMR parameters for complex spin systems. nih.gov This method would be invaluable for precisely determining the chemical shifts and coupling constants in this compound, especially for resolving the complex patterns of the pyrrole ring protons. nih.gov However, no studies employing QM-HiFSA or other advanced 2D NMR techniques (like COSY, HSQC, HMBC) for this specific compound have been reported.

Mass Spectrometry (MS) and Hyphenated Analytical Platforms

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the exact mass of the molecule and, consequently, its elemental formula. For this compound (C₅H₆N₂O), the expected exact mass would be a key piece of identifying data. At present, no published HRMS data for this compound could be located.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. While various pyrrole-2-carbaldehydes have been analyzed using GC-MS, particularly in the context of food and flavor chemistry, there are no specific GC-MS reports for this compound. nih.gov The analysis would provide a retention time and a mass spectrum characterized by a molecular ion peak and specific fragmentation patterns.

Table 3: Predicted GC-MS Fragmentation for this compound (Note: This table is predictive, as experimental data is not available. Fragmentation is based on known patterns for aldehydes and amines. libretexts.org)

| m/z Value | Predicted Fragment | Interpretation |

| 110 | [M]⁺ | Molecular Ion |

| 109 | [M-H]⁺ | Loss of a hydrogen radical |

| 81 | [M-CHO]⁺ | Loss of the formyl group |

| 82 | [M-CO]⁺ | Loss of carbon monoxide |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique particularly useful for polar and less volatile compounds. It would likely be used to detect the protonated molecule [M+H]⁺ of this compound. Although ESI-MS has been used to characterize derivatives of pyrrole-2-carbaldehyde, specific data for the 5-amino substituted version is absent from the literature. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies

Vibrational and electronic spectroscopy are fundamental tools for elucidating the molecular structure of pyrrole-based compounds. Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present, while Ultraviolet-Visible (UV-Vis) spectroscopy investigates electronic transitions, offering insights into the conjugated systems within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of a pyrrole-2-carbaldehyde derivative is characterized by several key absorption bands. For the parent compound, 1H-pyrrole-2-carbaldehyde, the National Institute of Standards and Technology (NIST) provides reference spectra showing characteristic vibrational frequencies. nist.govnist.gov For this compound, the presence of the amino (-NH₂) group introduces additional vibrational modes.

The N-H stretching vibration of the pyrrole ring is typically observed in the region of 3100-3500 cm⁻¹. core.ac.uk Specifically, for Schiff base ligands derived from pyrrole-2-carboxaldehyde, a characteristic band for the pyrrole N-H stretch appears around 3260 cm⁻¹. jetir.org The amino group at the 5-position would be expected to show symmetric and asymmetric N-H stretching bands in this same broad region.

The carbonyl (C=O) stretching vibration of the aldehyde group is a strong, sharp band typically found in the 1650-1700 cm⁻¹ range. The position of this band is sensitive to substituent effects on the pyrrole ring. The C=C stretching vibrations of the pyrrole ring and the C-N stretching vibrations also appear in the fingerprint region of the spectrum (below 1600 cm⁻¹).

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Pyrrole N-H | Stretching | ~3260 | jetir.org |

| Aldehyde C=O | Stretching | 1660 | rsc.org |

| Amino N-H | Stretching | 3100-3500 | core.ac.uk |

| Azomethine C=N (in Schiff bases) | Stretching | ~1630 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of pyrrole-2-carbaldehydes are dominated by electronic transitions within the conjugated π-system of the molecule. These transitions, typically π → π* and n → π*, provide information about the extent of conjugation. The parent 1H-pyrrole-2-carbaldehyde shows a strong absorption maximum which can be influenced by the solvent and substituents on the pyrrole ring. nist.gov The introduction of an amino group, a powerful auxochrome, at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. Studies on various pyrrole-2-carbaldehyde derivatives confirm that their electronic spectra are useful for structural characterization. nih.govmdpi.com

Solid-State Structural Characterization by X-ray Diffraction

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding.

While specific crystallographic data for this compound is not available in the surveyed literature, extensive X-ray diffraction studies have been conducted on closely related compounds, including Schiff bases and metal complexes derived from pyrrole-2-carboxaldehyde. researchgate.netscispace.com For example, the crystal structure of a nickel(II) complex with a Schiff base ligand from pyrrole-2-carboxaldehyde confirmed the coordination geometry and the planarity of the ligand system. scispace.com Similarly, powder XRD has been used to determine the cell parameters and confirm the crystalline nature of various metal complexes of pyrrole-based ligands. jetir.orgresearchgate.net

An X-ray analysis of this compound would be expected to reveal a planar pyrrole ring. Key structural questions that could be answered include the planarity of the carbaldehyde group relative to the ring, the specific bond lengths of the C-N and C-C bonds within the ring, and the nature of intermolecular hydrogen bonding involving the amino group, the pyrrole N-H, and the aldehyde oxygen. biosynth.com

Elemental Analysis (CHN) for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. robertson-microlit.com This data is crucial for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula.

For this compound, the molecular formula is C₅H₆N₂O. The theoretical elemental composition can be calculated as follows:

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 5 | 60.05 | 54.54% |

| Hydrogen (H) | 1.01 | 6 | 6.06 | 5.50% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 25.46% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 14.53% |

| Total | - | - | 110.13 | 100.00% |

Note: Values are calculated based on common isotope atomic masses.

In research, the experimental values obtained from a CHN analyzer are typically reported alongside the calculated values to demonstrate the purity and confirm the identity of the compound. For instance, in the characterization of a Ni(II) complex of a Schiff base derived from pyrrole-2-carboxaldehyde, the found percentages (C, 41.88; H, 3.87; N, 16.38) were in close agreement with the calculated values (C, 42.61; H, 3.97; N, 16.56), supporting the proposed 1:2 metal-to-ligand stoichiometry. scispace.com

Spectroscopic Characterization of Metal Complexes and Schiff Base Ligands

This compound is a valuable precursor for synthesizing Schiff base ligands. These ligands are formed by the condensation reaction between the aldehyde group and a primary amine. The resulting Schiff bases, which contain an imine (C=N) group, are excellent chelating agents for a wide variety of metal ions. Spectroscopic techniques are indispensable for confirming the formation of the Schiff base and characterizing its subsequent metal complexes. researchgate.netnih.gov

Formation of Schiff Base Ligands: The formation of a Schiff base from this compound and an amine like 2-aminophenol (B121084) is monitored primarily by IR spectroscopy. The key spectral change is the disappearance of the strong C=O stretching band of the aldehyde and the appearance of a new band corresponding to the C=N (azomethine) stretching vibration, typically around 1630 cm⁻¹. researchgate.netnih.gov

Characterization of Metal Complexes: Upon complexation with a metal ion (e.g., Cu(II), Co(II), Ni(II), Zn(II)), the IR and UV-Vis spectra of the Schiff base ligand exhibit significant changes.

IR Spectroscopy:

The C=N (azomethine) band often shifts to a lower or higher frequency, indicating the coordination of the imine nitrogen to the metal center.

The pyrrole N-H stretching band may also shift, suggesting its involvement in coordination. nih.gov

In the far-IR region, new, weak bands appear that are not present in the free ligand. These bands are assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, typically observed in the 540-570 cm⁻¹ and 350-410 cm⁻¹ ranges, respectively. jetir.org This provides direct evidence of the formation of coordinate bonds.

UV-Vis Spectroscopy:

The spectra of the metal complexes often show shifts in the π → π* and n → π* transitions of the ligand, indicating electronic interaction between the metal and the ligand.

New absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion. The position and intensity of these bands can provide information about the coordination geometry of the metal center (e.g., tetrahedral, square planar, or octahedral).

| Compound Type | ν(C=O) of Aldehyde (cm⁻¹) | ν(C=N) of Imine (cm⁻¹) | ν(M-N) / ν(M-O) (cm⁻¹) | Reference |

|---|---|---|---|---|

| Pyrrole-2-carbaldehyde | Present | Absent | Absent | rsc.org |

| Schiff Base Ligand | Absent | ~1630 | Absent | researchgate.net |

| Metal Complex | Absent | Shifted (e.g., ~1600-1640) | Present (e.g., ~350-570) | jetir.org |

Applications in Advanced Organic Synthesis and Functional Materials Science

Strategic Building Blocks for Complex Molecular Architectures

The strategic placement of reactive functional groups on the pyrrole (B145914) core of 5-Amino-1H-pyrrole-2-carbaldehyde makes it an ideal starting material for the construction of intricate molecular architectures.

Synthesis of Diverse Heterocyclic Frameworks

This compound and its derivatives are instrumental in the synthesis of a variety of fused heterocyclic frameworks. For instance, alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates, closely related structures, serve as excellent precursors for annulation reactions, leading to the formation of novel derivatives of 1H-pyrrolo[1,2-a]imidazole and pyrrolo[2,3-d]pyrimidine. rsc.org The reactivity of the amino and carbaldehyde groups allows for cyclization reactions with various reagents to construct these fused ring systems, which are of great interest in medicinal chemistry due to their diverse biological activities.

The general applicability of pyrrole-2-carbaldehydes extends to the synthesis of other complex systems. For example, they are utilized in the production of the BODIPY family of fluorescent dyes, highlighting their utility in materials science. mdpi.com

Role in Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly efficient for generating molecular complexity. rsc.orgnih.gov Pyrrole derivatives, including those structurally similar to this compound, are valuable substrates in such reactions. rsc.org

An efficient sequential multi-component method has been developed for the synthesis of N-arylpyrrole-3-carbaldehydes, which involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde (B1195056) and in situ generated imines. rsc.orgrsc.org This demonstrates the potential of carbaldehyde-functionalized pyrroles to participate in cascade reactions, where multiple bonds are formed in a single pot, leading to the rapid construction of complex molecules. nih.gov These MCRs offer significant advantages in terms of atom economy and step efficiency, making them attractive for the synthesis of libraries of compounds for drug discovery and materials science. nih.govnih.gov

Contributions to Medicinal Chemistry and Pharmaceutical Discovery

The pyrrole scaffold is a common motif in many biologically active compounds. nih.gov The functional groups of this compound provide a template for the design and synthesis of novel therapeutic agents.

Scaffolds for Development of Enzyme Inhibitors (e.g., Kinases, Metalloproteases)

The development of small molecule enzyme inhibitors is a major focus of modern drug discovery. While direct examples involving this compound are not extensively documented in readily available literature, the analogous 5-aminoindazole (B92378) scaffold has been successfully utilized to create a general set of ligands for protein kinases. nih.gov This suggests that the 5-aminopyrrole core could similarly serve as a versatile scaffold for kinase inhibitors, which are crucial in cancer therapy. scilit.comnih.govmdpi.com The amino group can form key hydrogen bonds within the ATP-binding site of kinases, while the rest of the molecule can be modified to achieve potency and selectivity. nih.gov

Similarly, the structural motifs present in this compound can be adapted for the design of metalloproteinase inhibitors. For example, inhibitors of matrix metalloproteinases (MMPs) have been synthesized incorporating a 5-amino-2-mercapto-1,3,4-thiadiazole zinc-binding function. nih.gov This highlights the potential for the amino group of the pyrrole to be functionalized to create potent inhibitors of these enzymes, which are implicated in diseases like cancer and arthritis. medpharmres.com

Below is a table summarizing the inhibitory activities of some pyrrole-based compounds against various enzymes.

| Compound Class | Target Enzyme | Key Findings |

| N-phenylpyrrolamides | Bacterial DNA Gyrase | Potent inhibitors with low nanomolar IC50 values against E. coli DNA gyrase. rsc.org |

| 5-Aminoindazole derivatives | Protein Kinases | Serve as general ligands for protein kinases, allowing for selective enrichment from complex mixtures. nih.gov |

| 5-Amino-2-mercapto-1,3,4-thiadiazole derivatives | Matrix Metalloproteinases (MMPs) | Powerful inhibitors of human MMP-1, MMP-2, MMP-8, and MMP-9. nih.gov |

Design of Potent Antimicrobial and Antiviral Agents (e.g., Bacterial DNA Gyrase Inhibitors, HCV NS5B Polymerase Inhibitors)

The pyrrole nucleus is a key component of numerous antimicrobial and antiviral agents. nih.govnih.gov

Bacterial DNA Gyrase Inhibitors: Bacterial DNA gyrase is a well-validated target for the development of new antibiotics. nih.gov A series of N-phenylpyrrolamide inhibitors of bacterial DNA gyrase have been discovered, demonstrating potent activity. rsc.org These compounds exhibit low nanomolar IC50 values against Escherichia coli DNA gyrase and show selectivity for the bacterial enzyme over human topoisomerase IIα. rsc.org This underscores the potential of the pyrrole scaffold in designing novel antibacterial agents to combat the growing threat of antibiotic resistance. nih.gov

HCV NS5B Polymerase Inhibitors: The Hepatitis C Virus (HCV) NS5B polymerase is an essential enzyme for viral replication and a major target for antiviral drug development. nih.govuw.edu Several classes of inhibitors targeting this enzyme have been developed, including those with heterocyclic scaffolds. nih.gov While direct inhibitors based on this compound are not explicitly detailed, the broader class of pyrrole-containing compounds has shown promise. The development of diverse chemical entities targeting the NS5B polymerase highlights the ongoing search for effective HCV therapies. medchemexpress.com

The following table presents examples of pyrrole-containing compounds with antimicrobial or antiviral activity.

| Compound/Derivative | Target Organism/Virus | Mechanism of Action/Activity |

| N-phenylpyrrolamides | Escherichia coli, Staphylococcus aureus | Inhibition of bacterial DNA gyrase. rsc.org |

| Pyrrole-based compounds | Various Bacteria | General antibacterial potential. nih.gov |

| Various heterocyclic inhibitors | Hepatitis C Virus (HCV) | Inhibition of NS5B polymerase. nih.govnih.gov |

Ligand Design for Bioactive Coordination Compounds

The amino and carbaldehyde functionalities of this compound make it an excellent candidate for use as a ligand in the formation of coordination compounds. These functional groups can readily coordinate with various metal ions, leading to the formation of stable complexes. The resulting metal complexes can exhibit unique biological activities that are not present in the free ligand or the metal ion alone. The design of such bioactive coordination compounds is a growing area of research with potential applications in diagnostics and therapeutics. nih.gov

Innovations in Materials Science and Engineering

The unique chemical structure of this compound and its derivatives has positioned them as valuable building blocks in the development of novel functional materials. Their inherent properties, including fluorescence and electrochemical activity, have driven innovations across various fields of materials science.

Precursors for Fluorescent and Optoelectronic Materials

Pyrrole-2-carbaldehyde derivatives are instrumental in the synthesis of advanced fluorescent materials, such as the BODIPY family of dyes. mdpi.com These dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. The aldehyde functional group of this compound provides a reactive site for the construction of these complex dye systems, which have applications in biological imaging and sensing.

Development of Electrochromic Devices

Derivatives of pyrrole-2-carbaldehyde, such as 5-thien-2-yl-1H-pyrrole-2-carbaldehyde, have been investigated for their electrochromic properties. axispharm.com These materials can change their color in response to an electrical potential, making them suitable for applications in smart windows, displays, and other optoelectronic devices. The combination of the electron-rich pyrrole and thiophene (B33073) rings in this derivative contributes to its unique electronic and optical characteristics. axispharm.com

Constituents of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The nitrogen and oxygen atoms within the this compound scaffold can act as coordination sites for metal ions, making it a suitable ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govrsc.org These materials are characterized by their porous structures and high surface areas, which are advantageous for applications in gas storage, separation, and catalysis. The specific arrangement of the pyrrole and aldehyde groups can influence the resulting framework's topology and properties. nih.govrsc.org

Building Blocks for Helical and Asymmetric Architectures

The planar nature of the pyrrole ring, combined with the reactivity of the amino and carbaldehyde groups, allows for the construction of complex, three-dimensional structures. Research into synthetic peptides has demonstrated that peptide chains can adopt stable helical conformations. nih.gov While not directly involving this compound, this principle of using building blocks to create defined secondary structures is relevant. The potential exists to incorporate this pyrrole derivative into larger molecules to induce specific folding patterns and create chiral, asymmetric architectures with potential applications in catalysis and materials science.

Biochemical and Natural Product Research Applications

Beyond its role in synthetic materials, this compound and related compounds are of significant interest in the study of natural products and biochemical processes, particularly the Maillard reaction.

Occurrence and Elucidation as Natural Products and Maillard Reaction Metabolites

Pyrrole-2-carboxaldehyde derivatives are found in a variety of natural sources, including fungi, plants, and microorganisms. nih.govmdpi.com They are often formed through the non-enzymatic browning process known as the Maillard reaction, which occurs between amino acids and reducing sugars during the heating of food. rsc.orgmdpi.com This reaction is responsible for the development of characteristic flavors and colors in cooked foods. mdpi.comdss.go.th

Specifically, compounds like 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde are considered indicators of the advanced stages of the Maillard reaction. nih.gov The study of these compounds helps in understanding the chemical transformations that occur during food processing and their potential impact on food quality and human health. nih.gov The formation of these pyrrole derivatives is a result of a complex series of reactions, including the condensation of glucose and amino acid derivatives. nih.gov

| Maillard Reaction Insights |

| The Maillard reaction is a non-enzymatic reaction between amino groups and reducing sugars. rsc.org |

| It is responsible for the color and flavor of many cooked foods. mdpi.comdss.go.th |

| Pyrrole-2-carboxaldehyde derivatives are common Maillard reaction products. nih.govresearchgate.net |

| The reaction can lead to the formation of complex chromophoric compounds. dss.go.th |

| Natural Occurrence of Pyrrole-2-Carboxaldehyde Derivatives |

| Found in various fungi, plants, and microorganisms. nih.govmdpi.com |

| Isolated from thermally processed products. researchgate.net |

| Examples include 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde. nih.gov |

Biological Activities and Therapeutic Potential

Research has unveiled a spectrum of biological activities associated with pyrrole-2-carbaldehyde derivatives, highlighting their potential in therapeutic applications. These activities include hepatoprotective, immunostimulatory, and antioxidant effects. researchgate.net

Hepatoprotective Effects: Certain 2-formylpyrrole compounds have demonstrated protective effects on the liver. researchgate.net While direct studies on this compound are emerging, the broader class of pyrrole derivatives shows promise in mitigating liver damage. researchgate.netmdpi.com The mechanisms often involve the modulation of inflammatory pathways and the reduction of oxidative stress, key factors in many liver diseases. mdpi.com For instance, some flavonoids, which share structural similarities in terms of aromatic rings and hydroxyl groups, have been shown to protect the liver by inhibiting enzymes like cytochrome P450 and suppressing inflammatory signaling pathways such as TLR4/NF-κB. mdpi.com

Immunostimulatory Effects: Several compounds containing the 2-formylpyrrole core have been noted for their ability to stimulate the immune system. researchgate.net This immunostimulatory activity suggests potential applications in enhancing the body's defense mechanisms. The precise pathways through which these compounds exert their effects are an active area of investigation.

Table 1: Investigated Biological Activities of Pyrrole Derivatives

| Biological Activity | Key Findings | References |

|---|---|---|

| Hepatoprotective | Protection against liver cell damage. | researchgate.netmdpi.com |

| Immunostimulatory | Enhancement of immune responses. | researchgate.net |

| Antioxidant | Neutralization of harmful free radicals. | researchgate.netmdpi.complos.org |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production. | mdpi.com |

| Antiproliferative | Inhibition of cell proliferation in certain cell lines. | researchgate.net |

Identification as Molecular Markers in Biological Systems

Beyond their direct therapeutic applications, certain pyrrole-2-carbaldehyde derivatives serve as important molecular markers in biological systems. A prominent example is pyrraline (B118067), a structurally related compound, which is a well-known biomarker for the advanced stages of the Maillard reaction in vivo. nih.govnih.gov The Maillard reaction, a non-enzymatic reaction between sugars and amino acids, leads to the formation of advanced glycation end products (AGEs), which are implicated in the aging process and various diseases, including diabetes. nih.gov The detection of pyrraline can thus serve as an indicator of the extent of AGE formation in the body. nih.gov

Furthermore, 1H-Pyrrole-2-carboxaldehyde has been identified in various foods and beverages, such as beer, tea, and certain fruits. hmdb.ca This suggests that it could potentially be used as a biomarker for the consumption of these specific food items. hmdb.ca

The role of this compound and its related compounds as molecular markers underscores their importance in diagnostic and prognostic applications, providing valuable insights into metabolic processes and dietary habits.

Future Research Directions and Translational Perspectives

Development of Novel Asymmetric and Enantioselective Synthetic Routes

The development of asymmetric and enantioselective synthetic routes to create chiral derivatives of 5-Amino-1H-pyrrole-2-carbaldehyde is a crucial area for future research. While various methods exist for the synthesis of substituted pyrroles, achieving high stereocontrol remains a challenge. nih.govacs.org Future work should focus on the use of chiral catalysts, such as those based on transition metals or organocatalysts, to control the stereochemistry of reactions involving this scaffold. nih.gov For instance, asymmetric hydrogenation or alkylation of precursors to this compound could yield enantiomerically pure products with potentially unique biological activities. The optimization of reaction conditions and the design of new chiral ligands will be paramount to achieving high diastereoselectivities and enantioselectivities. nih.gov

Exploration of Undiscovered Catalytic Transformations

The inherent reactivity of this compound suggests its potential in a variety of undiscovered catalytic transformations. One promising avenue is its use as a precursor in biocatalytic systems. For example, the enzymatic carboxylation of pyrrole (B145914) to pyrrole-2-carbaldehyde through CO2 fixation has been demonstrated, highlighting the potential for green chemistry approaches. mdpi.commdpi.com Future research could explore the use of other enzymes to perform novel transformations on the this compound core, such as selective oxidations, reductions, or C-N bond formations. Furthermore, the compound itself or its derivatives could be investigated as organocatalysts, leveraging the amino and aldehyde functionalities to promote various organic reactions.

Integration into Advanced Multifunctional Material Systems

The pyrrole ring is a fundamental building block for conducting polymers and other functional materials. biolmolchem.com The unique substitution pattern of this compound makes it an attractive monomer for the synthesis of novel polymers with tailored electronic and optical properties. Future research should investigate the polymerization of this compound, either through chemical or electrochemical methods, to create materials with applications in sensors, organic electronics, and energy storage. The amino and aldehyde groups offer sites for post-polymerization modification, allowing for the fine-tuning of material properties and the introduction of specific functionalities. The development of pyrrole-based materials is an active area of research with potential applications in diverse fields. lucp.net

Expansion of Bio-inspired and Sustainable Synthetic Methodologies

Drawing inspiration from nature, the development of bio-inspired and sustainable synthetic routes to this compound and its derivatives is a key future direction. The biosynthesis of pyrrole alkaloids in marine organisms provides a blueprint for developing environmentally benign synthetic strategies. nih.govmdpi.com This includes the use of water as a solvent, mild reaction conditions, and catalysts derived from renewable resources. acs.orgacs.orgresearchgate.net Multicomponent reactions, which allow for the construction of complex molecules in a single step, are a particularly promising approach for the sustainable synthesis of functionalized pyrroles. bohrium.com Future efforts will likely focus on combining the principles of green chemistry with bio-inspired approaches to create efficient and eco-friendly methods for producing this valuable compound. lucp.netacs.org

Elucidation of Detailed Biological Mechanisms and Pharmacological Targets

Pyrrole derivatives are known to possess a wide range of biological activities, and this compound is a promising scaffold for the development of new therapeutic agents. biolmolchem.comnih.gov A critical area for future research is the detailed elucidation of its biological mechanisms of action and the identification of its specific pharmacological targets. nih.goveurekaselect.comelsevierpure.com This will involve a combination of in vitro and in vivo studies, including high-throughput screening, proteomics, and metabolomics, to identify the proteins and pathways that interact with this compound. Understanding the structure-activity relationships of its derivatives will be crucial for designing more potent and selective drugs for a variety of diseases, including cancer and infectious diseases. nih.govnih.gov The pyrrole-2-carboxaldehyde moiety itself is found in naturally occurring bioactive compounds, suggesting a rich field for investigation. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.